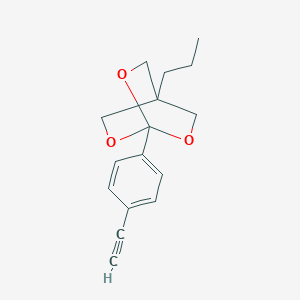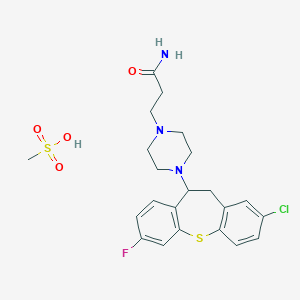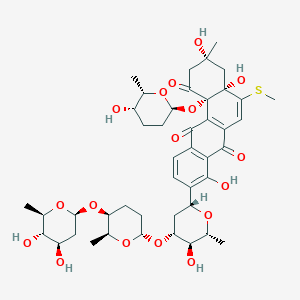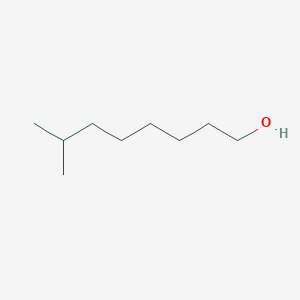
1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane
概要
説明
科学的研究の応用
Ocean Science Education
“EBOB” is an acronym for the Elementary Basic Observation Buoy, a project aimed at connecting students with authentic scientific research, data gathering, and technology use . The project incorporates the use of buoys in classroom activities to teach science, technology, engineering, and mathematics while encouraging students to engage in creative thinking, problem-solving, and teamwork .
Insect Neurophysiology
EBOB has been used extensively as a radioligand in binding assays to evaluate the pharmacology of γ-aminobutyric acid (GABA)-gated Cl− channels (GABARs) of insects and mammals . It has been found to block not only the GABA- but also glutamate-gated responses, with the actions augmented by repeated co-application with the agonists .
Insecticide Research
EBOB has been used in research related to insecticides. It has been found to block the GABA- and glutamate-induced responses of American cockroach neurons, indicating its potential use as an insecticide .
Homogeneous Hydrogenation
EBOB has been used in the field of homogeneous hydrogenation, a synthetic procedure that is one of the most extensively studied reactions of homogeneous catalysis . The compound has been used in the selective hydrogenation of cyclic, bi-cyclic, and linear non-conjugated dienes to monoenes in mild, atmospheric conditions .
Material Science
EBOB has been used in the field of material science, specifically in the development of porous materials. The compound has been used in the creation of tecton-like entities to enhance crystal porosity .
Mechano Fluorochromism
EBOB exhibits remarkable solid-state mechano fluorochromism owing to the aggregation-induced emission (AIE) properties . This property makes it useful in the field of material science, particularly in the development of materials that change color in response to mechanical stress .
作用機序
Target of Action
EBOB, also known as 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane or VGI6L0G4CG, primarily targets the γ-aminobutyric acid (GABA)-gated chloride channels (GABARs) of insects and mammals . These GABARs are membrane-bound proteins that belong to the Cys-loop superfamily of ligand-gated ion channels . They mediate fast-acting inhibitory neurotransmission in the nervous systems of mammals and insects .
Mode of Action
EBOB acts as a noncompetitive antagonist of GABARs . The blocking actions of EBOB are enhanced by repeated co-application with the agonists and by prolonged pre-application of EBOB prior to co-application with GABA and glutamate . This indicates resting-state actions of the blockers . EBOB interacts with threonine 281 and alanine 277 in the GABARs, with threonine 281 playing a more critical role in interacting with EBOB than alanine 277 .
Biochemical Pathways
The primary biochemical pathway affected by EBOB is the GABAergic neurotransmission pathway. By blocking the GABA-gated chloride channels, EBOB inhibits the influx of chloride ions into the cell, which typically results in the hyperpolarization of the postsynaptic cell and thereby suppresses depolarization induced by excitatory neurotransmitters .
Pharmacokinetics
It is known that adme properties such as absorption, clearance, and volume of distribution are strongly influenced by physicochemical parameters . Therefore, the ADME properties of EBOB would likely depend on its specific physicochemical properties.
Result of Action
The primary molecular effect of EBOB’s action is the blocking of GABA- and glutamate-gated responses . This results in the inhibition of the influx of chloride ions into the cell, leading to the suppression of depolarization induced by excitatory neurotransmitters . On a cellular level, this results in the hyperpolarization of the postsynaptic cell .
特性
IUPAC Name |
1-(4-ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-3-9-15-10-17-16(18-11-15,19-12-15)14-7-5-13(4-2)6-8-14/h2,5-8H,3,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUCNMPQEAYQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148635 | |
| Record name | 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane | |
CAS RN |
108614-26-2 | |
| Record name | 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108614-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108614262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-ETHYNYLPHENYL)-4-PROPYL-2,6,7-TRIOXABICYCLO(2.2.2)OCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGI6L0G4CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)




![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)






